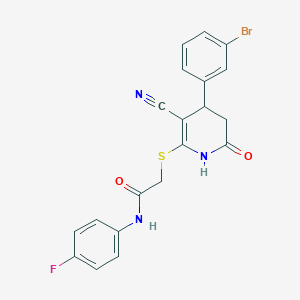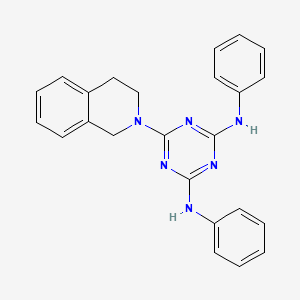![molecular formula C22H22N2O6S2 B11622175 N-(2-hydroxyphenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11622175.png)
N-(2-hydroxyphenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxyphenyl)-3-[(5Z)-4-Oxo-2-sulfanyliden-5-[(3,4,5-Trimethoxyphenyl)methyliden]-1,3-thiazolidin-3-yl]propanamid: ist eine komplexe organische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet, die einen Thiazolidinonring, eine Hydroxyphenylgruppe und eine Trimethoxyphenylgruppe umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(2-Hydroxyphenyl)-3-[(5Z)-4-Oxo-2-sulfanyliden-5-[(3,4,5-Trimethoxyphenyl)methyliden]-1,3-thiazolidin-3-yl]propanamid erfolgt in der Regel in mehreren Schritten:
Bildung des Thiazolidinonrings: Dieser Schritt beinhaltet die Reaktion eines geeigneten Amins mit einer Carbonylverbindung und einem Thiol zur Bildung des Thiazolidinonrings.
Einführung der Hydroxyphenylgruppe: Die Hydroxyphenylgruppe wird durch eine nucleophile Substitutionsreaktion eingeführt.
Addition der Trimethoxyphenylgruppe: Die Trimethoxyphenylgruppe wird durch eine Kondensationsreaktion mit einem geeigneten Aldehyd oder Keton hinzugefügt.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung der Reaktionsbedingungen zur Erhöhung der Ausbeute und Reinheit beinhalten. Dazu gehört die Steuerung von Temperatur, pH-Wert und Reaktionszeit sowie die Verwendung von Katalysatoren zur Steigerung der Reaktionsgeschwindigkeit.
Chemische Reaktionsanalyse
Reaktionstypen
N-(2-Hydroxyphenyl)-3-[(5Z)-4-Oxo-2-sulfanyliden-5-[(3,4,5-Trimethoxyphenyl)methyliden]-1,3-thiazolidin-3-yl]propanamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Carbonylgruppe in einen Alkohol umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können die Hydroxyphenylgruppe durch andere funktionelle Gruppen ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Nucleophile wie Amine oder Thiole werden unter basischen Bedingungen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Sulfoxide, Sulfone, Alkohole und substituierte Derivate der ursprünglichen Verbindung.
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxyphenyl)-3-[(5Z)-4-Oxo-2-sulfanyliden-5-[(3,4,5-Trimethoxyphenyl)methyliden]-1,3-thiazolidin-3-yl]propanamid hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als Enzymhemmer oder als Ligand in biochemischen Assays.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen chemischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-(2-Hydroxyphenyl)-3-[(5Z)-4-Oxo-2-sulfanyliden-5-[(3,4,5-Trimethoxyphenyl)methyliden]-1,3-thiazolidin-3-yl]propanamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen:
Molekulare Zielstrukturen: Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern.
Beteiligte Signalwege: Sie kann Signalwege modulieren, die mit Entzündungen, Zellproliferation und Apoptose zusammenhängen.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-hydroxyphenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the hydroxyphenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxyphenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of N-(2-hydroxyphenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(2-Hydroxyphenyl)-3-[(5Z)-4-Oxo-2-sulfanyliden-5-[(3,4,5-Trimethoxyphenyl)methyliden]-1,3-thiazolidin-3-yl]propanamid: weist strukturelle Ähnlichkeiten mit anderen Thiazolidinonderivaten und Phenyl-substituierten Verbindungen auf.
Einzigartigkeit
Strukturelle Merkmale: Die Kombination des Thiazolidinonrings mit Hydroxyphenyl- und Trimethoxyphenylgruppen macht diese Verbindung einzigartig.
Funktionelle Eigenschaften: Seine spezifischen funktionellen Gruppen verleihen im Vergleich zu ähnlichen Verbindungen eine einzigartige chemische Reaktivität und biologische Aktivität.
Dieser ausführliche Artikel bietet einen umfassenden Überblick über N-(2-Hydroxyphenyl)-3-[(5Z)-4-Oxo-2-sulfanyliden-5-[(3,4,5-Trimethoxyphenyl)methyliden]-1,3-thiazolidin-3-yl]propanamid, der seine Synthese, Reaktionen, Anwendungen, Wirkmechanismus und den Vergleich mit ähnlichen Verbindungen abdeckt.
Eigenschaften
Molekularformel |
C22H22N2O6S2 |
|---|---|
Molekulargewicht |
474.6 g/mol |
IUPAC-Name |
N-(2-hydroxyphenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C22H22N2O6S2/c1-28-16-10-13(11-17(29-2)20(16)30-3)12-18-21(27)24(22(31)32-18)9-8-19(26)23-14-6-4-5-7-15(14)25/h4-7,10-12,25H,8-9H2,1-3H3,(H,23,26)/b18-12- |
InChI-Schlüssel |
OJKFQJFOXPXHEU-PDGQHHTCSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3O |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Hydroxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11622094.png)
![1-[4-(4-Ethoxybenzyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11622098.png)
![6-iodo-3-(4-methoxyphenyl)-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11622100.png)

![2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11622123.png)
![3-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]benzoic acid](/img/structure/B11622128.png)
![Ethyl (2Z)-5-(3-methoxyphenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11622130.png)
![N-[(1Z)-1-{2-[4-(dimethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethylidene]-4-methylbenzenesulfonamide](/img/structure/B11622134.png)

![4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B11622145.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11622150.png)
![2-[4-(3-Chlorophenyl)-1-piperazinyl]-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11622153.png)
![2-(5-{(E)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzonitrile](/img/structure/B11622164.png)
![5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622170.png)
